molecular formula C18H18N4O2 B11690258 N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11690258
M. Wt: 322.4 g/mol
InChI Key: SOSRITDZNRCDEF-UHFFFAOYSA-N
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Description

N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the reaction of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide can be compared with other indole derivatives such as:

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H18N4O2/c1-12-7-9-13(10-8-12)19-11-16(23)20-21-17-14-5-3-4-6-15(14)22(2)18(17)24/h3-10,19,24H,11H2,1-2H3

InChI Key

SOSRITDZNRCDEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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